

physical and chemical properties of 2-Bromo-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzoic acid

Cat. No.: B1267205

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzoic acid, with the chemical formula $C_8H_7BrO_3$, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a methoxy group on the benzoic acid backbone, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-3-methoxybenzoic acid**, detailed experimental protocols for its characterization, and a proposed synthetic pathway.

Physical and Chemical Properties

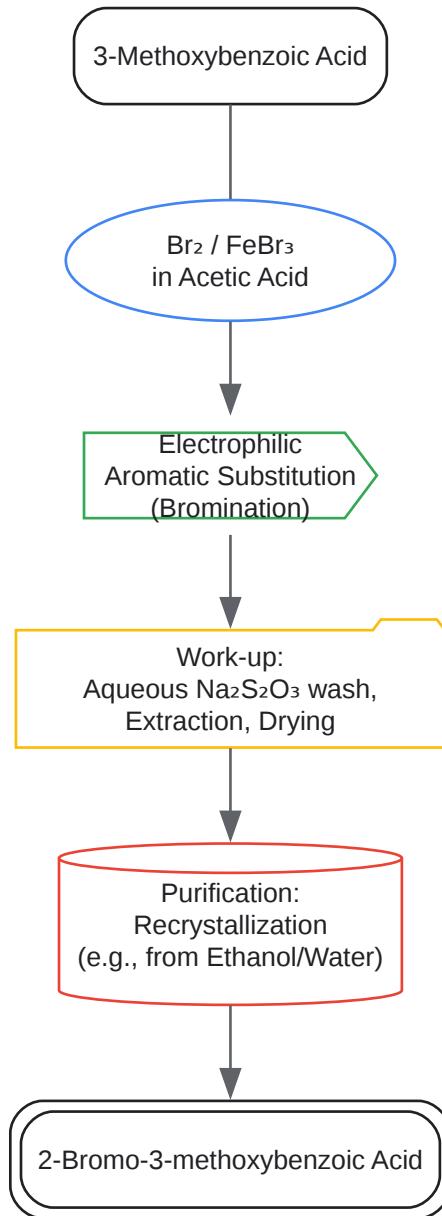
The physical and chemical properties of **2-Bromo-3-methoxybenzoic acid** are summarized in the tables below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific isomer.

General Properties

Property	Value	Source
IUPAC Name	2-Bromo-3-methoxybenzoic acid	N/A
CAS Number	88377-29-1	[1]
Molecular Formula	C ₈ H ₇ BrO ₃	[1]
Molecular Weight	231.04 g/mol	[1]
Appearance	White to off-white crystalline solid (Predicted)	N/A

Physicochemical Data

Property	Value	Method	Source
Melting Point	134-136 °C (for the related 2-bromo-3-methylbenzoic acid)	Capillary Method	[2]
Boiling Point	Decomposes before boiling	N/A	N/A
Solubility	Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.	Gravimetric/Titrimetric	[3] [4]
pKa	~3-4 (Predicted based on substituted benzoic acids)	Potentiometric Titration	[5]


Synthesis

A detailed experimental protocol for the synthesis of **2-Bromo-3-methoxybenzoic acid** is not readily available in the literature. However, a plausible synthetic route involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while the carboxylic acid group is a meta-director and deactivating, the ortho-position to the

methoxy group is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the methoxy group and meta to the carboxylic acid group.

Proposed Synthetic Pathway: Bromination of 3-Methoxybenzoic Acid

Proposed Synthesis of 2-Bromo-3-methoxybenzoic Acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Bromo-3-methoxybenzoic acid**.

Experimental Protocols

The following are detailed protocols for the determination of the key physical and chemical properties of **2-Bromo-3-methoxybenzoic acid**. These are based on standard laboratory procedures for aromatic carboxylic acids.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the crystalline solid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **2-Bromo-3-methoxybenzoic acid** is dry and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.
- Allow the apparatus to cool.
- Using a fresh sample, repeat the measurement, but slow the heating rate to 1-2 °C per minute when the temperature is within 20 °C of the approximate melting point.

- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample is liquid (T_2). The melting point range is $T_1 - T_2$.^{[6][7][8]}

Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of the compound in a given solvent at a specific temperature.

Apparatus:

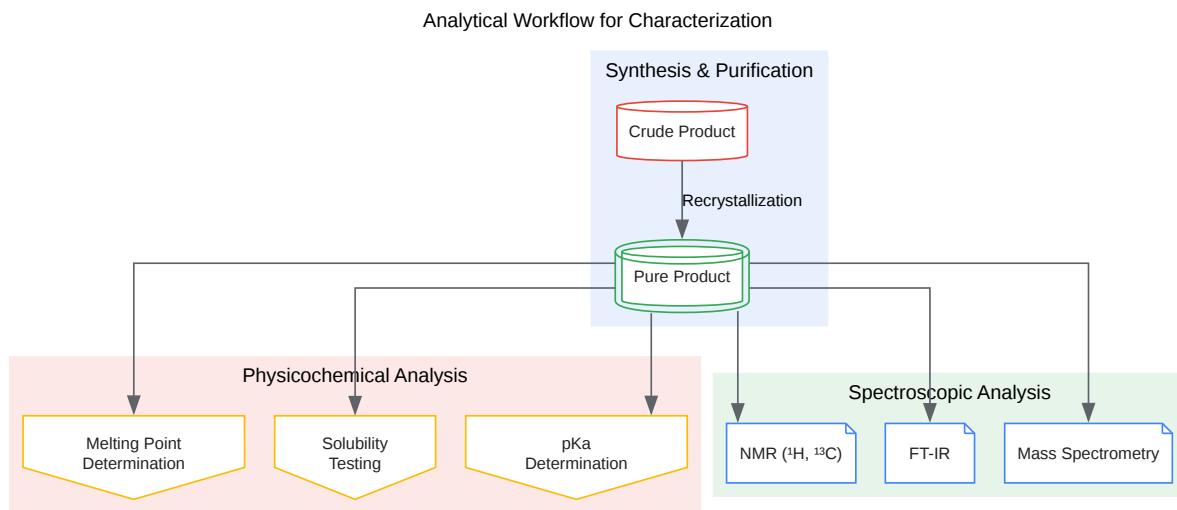
- Vials with screw caps
- Constant temperature shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filter)
- Oven

Procedure:

- Add an excess amount of **2-Bromo-3-methoxybenzoic acid** to a pre-weighed vial.
- Record the total mass of the vial and compound.
- Add a known volume of the desired solvent (e.g., water, ethanol) to the vial.
- Seal the vial and place it in a constant temperature shaker or water bath for 24-48 hours to ensure equilibrium is reached.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it into a pre-weighed container.
- Evaporate the solvent from the filtered solution in an oven at a temperature below the compound's melting point until a constant weight is achieved.
- The mass of the dissolved solid is determined by weighing the container with the residue.

- Calculate the solubility in g/100 mL or other appropriate units.[\[3\]](#)

pKa Determination (Potentiometric Titration)


Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

- pH meter with a combination glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Analytical balance

Procedure:

- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
- Accurately weigh a sample of **2-Bromo-3-methoxybenzoic acid** and dissolve it in a known volume of a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low).
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **2-Bromo-3-methoxybenzoic acid**.

Spectroscopic Data

Detailed, high-resolution spectral data with peak assignments for **2-Bromo-3-methoxybenzoic acid** are not widely published. The following sections provide expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methoxy, aromatic, and carboxylic acid protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Broad Singlet	1H
Aromatic-H	7.0 - 8.0	Multiplets	3H
-OCH ₃	3.8 - 4.0	Singlet	3H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	165 - 175
C-Br (Aromatic)	110 - 120
C-OCH ₃ (Aromatic)	155 - 165
Aromatic Carbons	110 - 140
-OCH ₃	55 - 65

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C (Aromatic)	1450 - 1600	Medium
C-O (Ether)	1200 - 1300	Strong
C-Br	500 - 600	Medium-Strong

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak will be observed.

- Molecular Ion (M⁺): m/z 230 and 232
- Major Fragments:
 - Loss of -OH (m/z 213, 215)
 - Loss of -COOH (m/z 185, 187)
 - Loss of -OCH₃ (m/z 199, 201)
 - Loss of -Br (m/z 151)

Biological Activity and Signaling Pathways

There is currently no significant published research on the biological activity or the interaction of **2-Bromo-3-methoxybenzoic acid** with specific signaling pathways. Its structural similarity

to other benzoic acid derivatives suggests potential for various biological activities, but this remains an area for future investigation.

Conclusion

2-Bromo-3-methoxybenzoic acid is a compound with potential applications in synthetic chemistry. This guide has provided a summary of its known and predicted physical and chemical properties, along with detailed protocols for their experimental determination. The proposed synthetic route and expected spectroscopic data serve as a valuable resource for researchers working with this compound. Further studies are warranted to fully elucidate its properties, reactivity, and potential biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-methoxybenzoic acid [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-3-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267205#physical-and-chemical-properties-of-2-bromo-3-methoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com